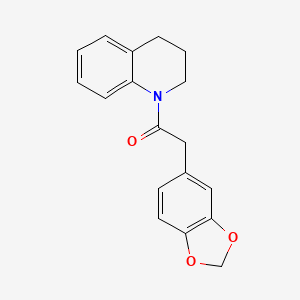

2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological properties, and therapeutic implications of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H17N2O3

- Molecular Weight : 297.33 g/mol

This compound features a benzodioxole moiety fused with a tetrahydroquinoline structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzodioxole and tetrahydroquinoline frameworks. The synthetic pathway often includes:

- Formation of the benzodioxole ring.

- Alkylation or acylation to introduce the tetrahydroquinoline segment.

- Final purification steps to isolate the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Inhibition of Cell Proliferation :

- In vitro assays demonstrated that the compound exhibits significant growth inhibition in several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The GI50 values (the concentration required to reduce cell viability by 50%) were reported to be in the range of 28 µM to 48 µM for these cell lines .

This data indicates a selective cytotoxic effect towards cancer cells while sparing normal human fetal lung fibroblast cells (MRC-5).Cell Line GI50 (µM) MDA-MB-231 <10 PC-3 28 - 48 MRC-5 (control) >82 -

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells via modulation of key signaling pathways. It has been shown to affect proteins involved in cell cycle regulation and apoptosis such as CDK4 , which is a client protein of heat shock protein 90 (Hsp90). The degradation of CDK4 upon treatment with the compound suggests a mechanism involving Hsp90 inhibition .

Other Biological Activities

Apart from its anticancer effects, preliminary studies suggest potential activities against other biological targets:

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds:

- A study on quinoline derivatives showed significant antiproliferative activity against breast cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .

- Another investigation highlighted the role of benzodioxole-containing compounds in modulating cellular stress responses, which may be leveraged for developing new cancer therapies .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been shown to inhibit tumor growth in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study published in the Journal of Medicinal Chemistry demonstrated that certain benzodioxole derivatives possess cytotoxic effects against human cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of specific signaling pathways that promote cell survival .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and neuroinflammation.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegenerative diseases, administration of benzodioxole derivatives resulted in reduced markers of oxidative stress and improved cognitive function . This suggests potential therapeutic roles in conditions such as Alzheimer's disease.

Antimicrobial Activity

Compounds containing the benzodioxole structure have been investigated for their antimicrobial properties. The unique chemical structure allows for interactions with microbial enzymes and membranes.

Case Study: Antimicrobial Efficacy

Research has shown that certain derivatives exhibit activity against a range of bacteria and fungi. For example, a series of benzodioxole derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Anti-inflammatory Properties

Inflammation is a common pathway in various diseases. Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating inflammatory cytokines.

Case Study: Inhibition of Inflammatory Mediators

A study highlighted the ability of these compounds to reduce levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation. This positions them as potential candidates for developing anti-inflammatory drugs .

Organic Electronics

The unique electronic properties of benzodioxole derivatives make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors can be harnessed in organic solar cells and light-emitting diodes (LEDs).

Case Study: Conductivity Studies

Research has shown that incorporating benzodioxole units into polymer matrices enhances charge transport properties. This finding is critical for developing high-performance organic electronic devices .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Compounds with benzodioxole and tetrahydroquinoline rings can participate in various chemical reactions, including:

-

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: Carbonyl groups present in the structure can be reduced to alcohols using reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

-

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, particularly on the aromatic rings or at the carbonyl group .

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvents, room temperature to reflux |

| Reduction | Hydrogen gas with palladium on carbon, Lithium aluminum hydride | Inert atmosphere, room temperature to reflux |

| Substitution | Nucleophiles (amines, thiols, alcohols) | Basic or acidic conditions, room temperature to reflux |

Potential Products

The products formed from these reactions depend on the specific reagents and conditions used:

-

Oxidation: Quinoline derivatives.

-

Reduction: Alcohols.

-

Substitution: Various substituted derivatives depending on the nucleophile used.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(11-13-7-8-16-17(10-13)22-12-21-16)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6-8,10H,3,5,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBCAVAYHAWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.